1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-3-OCTANOL is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfanyl group and a hydroxyl group attached to the triazole ring, along with an octanol chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-3-OCTANOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol compounds under basic conditions.
Attachment of the Octanol Chain: The final step involves the alkylation of the triazole-sulfanyl intermediate with 1-bromo-octane in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-3-OCTANOL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Ethers, esters.
Scientific Research Applications
1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-3-OCTANOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-3-OCTANOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism, leading to its antimicrobial effects.
Pathways Involved: It may inhibit key enzymes in the biosynthesis of essential microbial components, thereby exerting its antimicrobial action.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHAN-1-OL: Similar structure but with an ethan-1-ol chain instead of an octanol chain.
1-BENZYL-3-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-2(1H)-PYRIDINONE: Contains a pyridinone ring instead of an octanol chain.
Uniqueness
1-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)-3-OCTANOL is unique due to its combination of a triazole ring, sulfanyl group, and a long octanol chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H21N3OS |
---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
3-(3-hydroxyoctyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H21N3OS/c1-3-4-5-6-9(15)7-8-10-12-13-11(16)14(10)2/h9,15H,3-8H2,1-2H3,(H,13,16) |
InChI Key |
QVRRPBWGHLJHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC1=NNC(=S)N1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.